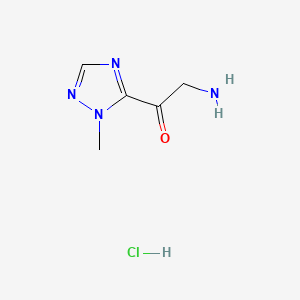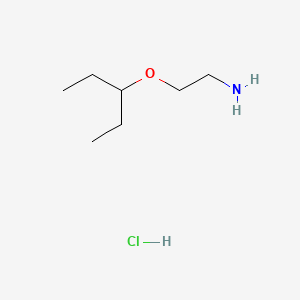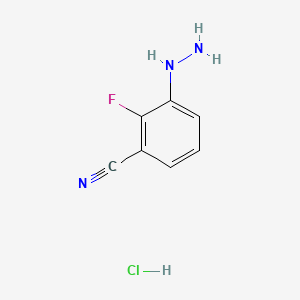
1lambda6,2,5,8-thiatriazecane-1,1,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1lambda6,2,5,8-thiatriazecane-1,1,7-trione (1,1,7-trione) is an organic compound with a formula of C2H2S2. It is a member of the thiatriazecane family, which consists of compounds with three sulfur atoms in a ring structure. 1,1,7-trione is an important intermediate in the synthesis of other sulfur-containing compounds, and it has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1lambda6,2,5,8-thiatriazecane-1,1,7-trione has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other sulfur-containing compounds, such as thiols, thioethers, and disulfides. It has also been used as a catalyst in the synthesis of heterocyclic compounds. Additionally, it has been used in the synthesis of polymers, and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1lambda6,2,5,8-thiatriazecane-1,1,7-trione is not well understood. However, it is thought that the reaction involves the formation of a three-membered ring, with the sulfur atoms forming a cyclic thiatriazecane ring. This ring formation is believed to be the driving force of the reaction, and the formation of the ring is thought to be facilitated by the presence of a strong base, such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is thought to have anti-inflammatory and anti-oxidant properties, and it has been shown to have some potential as an anti-cancer agent. Additionally, it has been shown to have potential as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1lambda6,2,5,8-thiatriazecane-1,1,7-trione in lab experiments include its relatively low cost and its availability in a variety of forms. Additionally, the reaction is relatively straightforward and can be carried out at relatively low temperatures. The main limitation of using this compound in lab experiments is that the reaction is not always easy to control, and it can be difficult to obtain a high yield of the desired product.
Direcciones Futuras
Some potential future directions for the use of 1lambda6,2,5,8-thiatriazecane-1,1,7-trione in scientific research include further investigation into its potential as an anti-cancer agent, as well as its potential as an anti-viral and anti-inflammatory agent. Additionally, further research could be conducted into its potential as a catalyst in the synthesis of heterocyclic compounds, and its potential as a ligand in coordination chemistry. Additionally, further research could be conducted into its potential use in the synthesis of polymers.
Métodos De Síntesis
1lambda6,2,5,8-thiatriazecane-1,1,7-trione can be synthesized from the reaction of 1,3-dithian-2-one and 1,2-dithiolan-4-one. This reaction involves the formation of a cyclic thiatriazecane ring, with the sulfur atoms forming a three-membered ring. The reaction is carried out in a solvent such as acetonitrile, and the reaction is catalyzed by a strong base such as sodium hydroxide. The reaction is typically carried out at temperatures ranging from 80 to 100 °C.
Propiedades
IUPAC Name |
1,1-dioxo-1,2,5,8-thiatriazecan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3S/c10-6-5-7-1-2-9-13(11,12)4-3-8-6/h7,9H,1-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZBRAWPAIHQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCNC(=O)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)


![1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6609041.png)

![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)

![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)


![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
